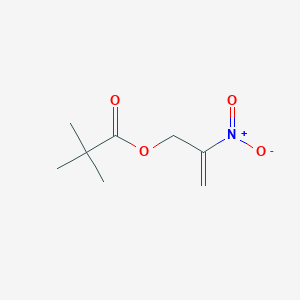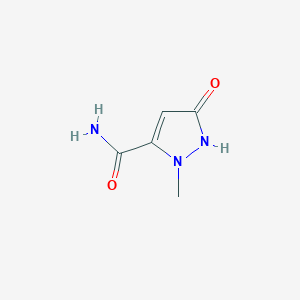
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClFINO. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and a methoxy group in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method is the halogenation of 5-methoxypyridine, followed by selective substitution reactions to introduce the chloro, fluoro, and iodo groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to introduce the halogen atoms efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Selectfluor®:
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Applications De Recherche Scientifique
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoro-4-iodo-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine: Another halogenated pyridine with similar properties.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns.
2-Fluoro-4-methylpyridine: Used in the synthesis of various bioactive compounds
Uniqueness
2-Chloro-3-fluoro-4-iodo-5-methoxypyridine is unique due to the combination of chloro, fluoro, iodo, and methoxy groups in its structure.
Propriétés
Formule moléculaire |
C6H4ClFINO |
|---|---|
Poids moléculaire |
287.46 g/mol |
Nom IUPAC |
2-chloro-3-fluoro-4-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H4ClFINO/c1-11-3-2-10-6(7)4(8)5(3)9/h2H,1H3 |
Clé InChI |
PXQLZKBRDYJBMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C(=C1I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)







![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)



